
2-Amino-3'-methylbiphenyl hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3’-methylbiphenyl hydrochloride is a chemical compound with the molecular formula C13H14ClN and a molecular weight of 219.71 . It is a solid powder at room temperature . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-3’-methylbiphenyl hydrochloride is 1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-3’-methylbiphenyl hydrochloride is a solid powder at room temperature . It has a molecular weight of 219.71 .科学的研究の応用
Radical Arylation Reactions : Research by Hofmann, Jasch, and Heinrich (2014) describes the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines in radical arylation reactions. This process utilizes dioxygen from air as an oxidant and is applicable on a gram scale. It highlights the compound's utility in organic synthesis processes (Hofmann, Jasch, & Heinrich, 2014).
Carcinogenic Agent Evaluation : An older study by Higgins, Grossi, Conte, and Rousselot (1968) evaluated 3:2'-dimethyl-4-aminobiphenyl hydrochloride as a carcinogenic agent. However, it was found unsuitable, suggesting its low potential in cancer research (Higgins et al., 1968).
Solvent-Free Synthesis : Pasha and Datta (2014) developed a method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. This solvent-free, environmentally friendly method is efficient and quick, offering a new approach in the synthesis of chemical compounds (Pasha & Datta, 2014).
Carcinogenesis Bioassay : A bioassay conducted in 1982 studied 2-biphenylamine hydrochloride's effects on rats and mice. This research provides insights into the compound's toxicological profile and its potential role as a carcinogenic agent (National Toxicology Program Technical Report Series, 1982).
Immunosuppressive Activity : Kiuchi et al. (2000) synthesized a series of 2-substituted 2-aminopropane-1,3-diols and evaluated their immunosuppressive effects, highlighting the potential medical applications of similar compounds (Kiuchi et al., 2000).
Antitumor Activity : Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides and tested them for antitumor activity. This research opens avenues for the compound's application in cancer treatment (Isakhanyan et al., 2016).
Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates as corrosion inhibitors for mild steel in acid solutions. Their findings can be applied to industrial processes, demonstrating the compound's utility in materials science (Gupta et al., 2017).
Antimicrobial Activity : Mickevičienė et al. (2015) synthesized derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. These compounds showed promising antimicrobial activity, suggesting applications in microbial resistance research (Mickevičienė et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust), and P280 (wear protective gloves/eye protection/face protection) .
特性
IUPAC Name |
2-(3-methylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMTRBKXJUBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

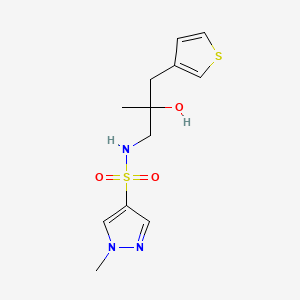
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2380811.png)
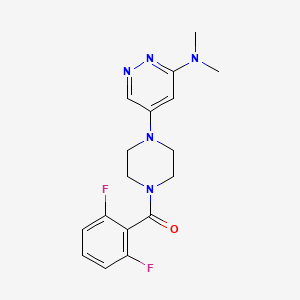
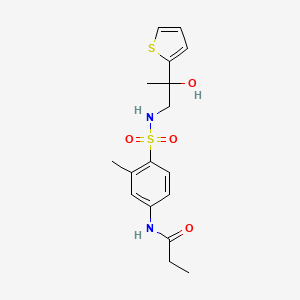
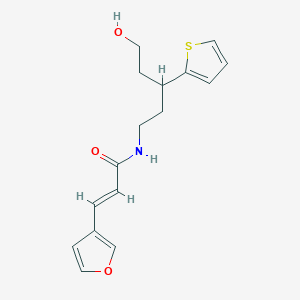
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

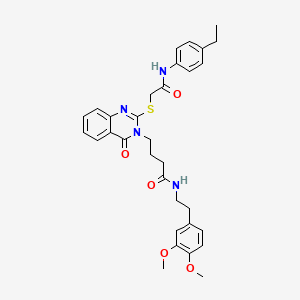
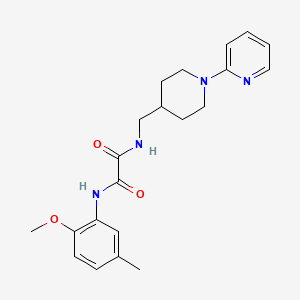
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
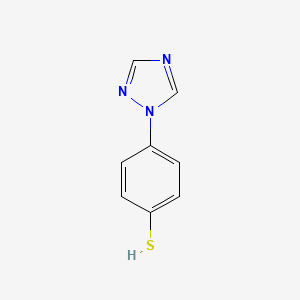
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)